1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone
Description
1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone is a structurally complex heterocyclic compound featuring a phenyl group, a thiophene ring, an oxazole core, and a phenylsulfonyl substituent. This molecule integrates sulfur-containing moieties (thiophene and sulfonyl groups) and an oxazole ring, which are known to influence electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S3/c23-17(15-8-3-1-4-9-15)14-28-21-20(22-19(26-21)18-12-7-13-27-18)29(24,25)16-10-5-2-6-11-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXUJBSLLQRCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the thienyl and phenylsulfonyl groups. The final step often involves the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and polyfunctionalized compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and biological activities of compounds sharing key functional groups with 1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone.
Structural Analogues and Key Differences
Physicochemical Properties
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances electrophilicity compared to simpler sulfides (e.g., thioethers in triazole derivatives ).
- Aromatic Systems : Thiophene and oxazole contribute to π-π stacking interactions, similar to pyridazine analogs , but with distinct solubility profiles due to sulfonyl polarity.
- Stability: Sulfonyl groups improve oxidative stability relative to thioether-containing compounds like 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone .
Key Research Findings
- Synthetic Flexibility : The oxazole-thiophene scaffold allows modular substitution, enabling tailored electronic properties (e.g., sulfonyl groups for polarity , fluorophenyl for metabolic stability ).
- Structure-Activity Relationships (SAR) :
- Thiophene substitution enhances π-stacking in material science applications .
- Sulfonyl groups improve pharmacokinetic profiles but may reduce membrane permeability .
- Biological Targets : Oxazole derivatives often target kinases and microbial enzymes, while thiadiazoles interact with DNA topoisomerases .
Biological Activity
1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.46 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccccc1C(=O)Cc2c[n]c(=O)c(c2)S(=O)(=O)c3ccccc3 |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity, with some compounds achieving inhibition rates exceeding 90% against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that thiazolidinone derivatives can inhibit the growth of various cancer cell lines, including those associated with lung and colorectal cancers. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation .
Case Study:
In a specific study involving a series of oxazolone derivatives, one compound exhibited notable cytotoxicity against HT29 adenocarcinoma cells with an IC50 value of 12 µM. This suggests that structural modifications in the thiazolidinone framework can lead to enhanced anticancer properties .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. This binding disrupts normal cellular functions, leading to cell death or growth inhibition .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves:
Thiophene Functionalization : React thiophene derivatives with sulfurizing agents (e.g., P₄S₁₀) to introduce thiol groups .
Oxazole Formation : Condensation of 1,4-dicarbonyl compounds with sulfonamide-functionalized precursors under acidic/basic conditions .
Thioether Coupling : Use nucleophilic substitution or cross-coupling reactions (e.g., Mitsunobu conditions) to link the thiolated oxazole to the phenyl-ethanone backbone .
- Optimization :
- Catalysis : PEG-400 with Bleaching Earth Clay (pH 12.5) improves reaction efficiency at 70–80°C .
- Purification : Crystallization in aqueous acetic acid enhances purity (>95%) .
- Table 1 : Key Reaction Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Thiolation | P₄S₁₀ | 110°C | 75–80 |
| Oxazole Cyclization | H₂SO₄ (cat.) | RT | 60–65 |
| Thioether Formation | PEG-400, Clay | 70–80°C | 85–90 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl signals (δ 190–200 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1150–1300 cm⁻¹) and thioether (C-S, 600–700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 467.02 [M+H]⁺) .
Q. What are the common chemical reactions or degradation pathways observed for this compound under varying conditions?
- Reactions :
- Oxidation : Sulfonyl group stabilizes against oxidation, but thioether may form sulfoxide derivatives under strong oxidants (e.g., H₂O₂) .
- Hydrolysis : Acidic/basic conditions cleave the oxazole ring, yielding phenylsulfonamide and thiophene fragments .
- Degradation :
- Photolysis : UV exposure degrades the thienyl-oxazole moiety, detected via HPLC retention time shifts .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?
- DFT Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state geometry .
Frontier Orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with stability; electron-deficient sulfonyl groups enhance electrophilicity .
Reactivity : Fukui indices identify nucleophilic sites (e.g., sulfur atoms) prone to alkylation .
- Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer systems) .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?
- Case Study : Discrepancies in anticancer activity (e.g., 10 µM vs. 50 µM IC₅₀) may arise from:
- Assay Conditions : Serum concentration or cell line variability (e.g., HeLa vs. MCF-7) .
- Solubility : DMSO concentration >1% may inhibit cellular uptake, requiring nanoformulation .
- Resolution :
- Dose-Response Curves : Use 8-point dilutions to improve accuracy .
- Structural Analogues : Compare with triazole-thioether derivatives to isolate structure-activity trends .
Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?
- Mechanistic Insights :
- Docking Studies : Sulfonyl and thienyl groups form hydrogen bonds with 5-lipoxygenase (5-LOX) active sites (binding energy: −9.2 kcal/mol) .
- MD Simulations : Stable ligand-protein complexes (>50 ns trajectories) confirm sustained interactions .
- Validation :
- Enzyme Assays : Measure inhibition of prostaglandin E₂ (PGE₂) production in RAW 264.7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
